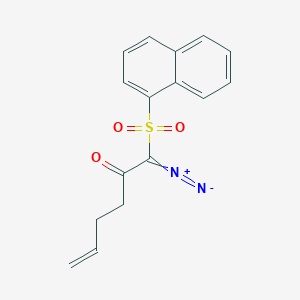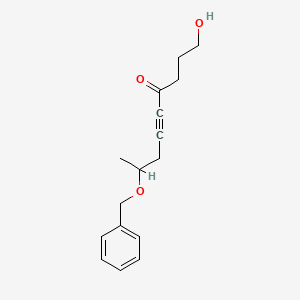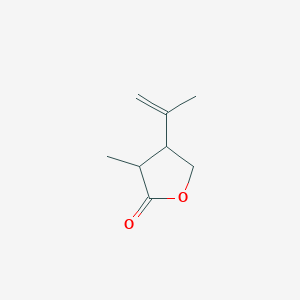![molecular formula C10H14O6S B12596715 [(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methanol;methanesulfonic acid CAS No. 650597-69-6](/img/structure/B12596715.png)
[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methanol;methanesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methanol;methanesulfonic acid is a chemical compound that combines the structural features of a benzodioxin ring system with a methanol group and methanesulfonic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methanol typically involves the following steps:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Introduction of the Methanol Group: The hydroxymethylation of the benzodioxin ring can be carried out using formaldehyde and a suitable base.
Addition of Methanesulfonic Acid: The final step involves the reaction of the hydroxymethylated benzodioxin with methanesulfonic acid under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methanol;methanesulfonic acid can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the benzodioxin ring or the methanol group.
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Modified benzodioxin derivatives.
Substitution: Various substituted benzodioxin compounds.
Wissenschaftliche Forschungsanwendungen
[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methanol;methanesulfonic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of [(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methanol;methanesulfonic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the transcription and translation of genes involved in various biological functions.
Vergleich Mit ähnlichen Verbindungen
[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methanol;methanesulfonic acid can be compared with similar compounds such as:
Benzodioxin Derivatives: Compounds with similar ring structures but different functional groups.
Methanol Derivatives: Compounds with a methanol group attached to different ring systems.
Methanesulfonic Acid Derivatives: Compounds containing methanesulfonic acid attached to various organic frameworks.
Uniqueness
The uniqueness of this compound lies in its combination of a benzodioxin ring with a methanol group and methanesulfonic acid, which imparts distinct chemical and biological properties that are not observed in other similar compounds.
Eigenschaften
CAS-Nummer |
650597-69-6 |
|---|---|
Molekularformel |
C10H14O6S |
Molekulargewicht |
262.28 g/mol |
IUPAC-Name |
[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methanol;methanesulfonic acid |
InChI |
InChI=1S/C9H10O3.CH4O3S/c10-5-7-6-11-8-3-1-2-4-9(8)12-7;1-5(2,3)4/h1-4,7,10H,5-6H2;1H3,(H,2,3,4)/t7-;/m0./s1 |
InChI-Schlüssel |
PDTWDSRUIWXRLP-FJXQXJEOSA-N |
Isomerische SMILES |
CS(=O)(=O)O.C1[C@@H](OC2=CC=CC=C2O1)CO |
Kanonische SMILES |
CS(=O)(=O)O.C1C(OC2=CC=CC=C2O1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R)-1-([1,1'-Biphenyl]-4-yl)-3-methylpiperazine](/img/structure/B12596647.png)
![2-[5-Nitro-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol](/img/structure/B12596661.png)
![4-Chloro-1-(3-(trifluoromethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12596664.png)



![N-{2,3-Dichloro-6-[(3,5-dinitropyridin-2-yl)sulfanyl]phenyl}acetamide](/img/structure/B12596692.png)

![2,4,6-Cycloheptatrien-1-one, 2-[(4-bromophenyl)amino]-](/img/structure/B12596698.png)


![2,2-Dimethyl-4,5-bis[4-(naphthalen-1-yl)phenyl]-2H-imidazole](/img/structure/B12596706.png)


